An In-depth Technical Guide to 2,4-Dibromo-1-tert-butoxybenzene for Advanced Research Applications
An In-depth Technical Guide to 2,4-Dibromo-1-tert-butoxybenzene for Advanced Research Applications
CAS Number: 1261988-70-8
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Modern Synthesis
2,4-Dibromo-1-tert-butoxybenzene is a strategically important substituted aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional nature, featuring two distinct bromine atoms and a sterically bulky tert-butoxy group, allows for a high degree of control in sequential chemical transformations. The differential reactivity of the bromine atoms, influenced by their electronic and steric environments, coupled with the role of the tert-butoxy group as a protecting group or a bulky substituent, makes this molecule a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on enabling researchers to effectively integrate this reagent into their synthetic workflows. Bromoarenes are recognized as crucial precursors for creating a wide variety of target compounds through functionalization via cross-coupling reactions, serving as key intermediates in the synthesis of numerous natural products and bioactive materials.[1]
Molecular and Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,4-Dibromo-1-tert-butoxybenzene is fundamental to its effective application in research. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1261988-70-8 | |
| Molecular Formula | C₁₀H₁₂Br₂O | |
| Molecular Weight | 308.01 g/mol | |
| SMILES | CC(C)(C)OC1=C(Br)C=C(Br)C=C1 | Inferred from structure |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Purification: A Detailed Protocol
The synthesis of 2,4-Dibromo-1-tert-butoxybenzene can be achieved through a multi-step process, typically involving the tert-butylation of a brominated phenol precursor followed by a selective bromination. The following protocol is a representative method adapted from established procedures for analogous compounds.[2]
Experimental Protocol: Synthesis of 2,4-Dibromo-1-tert-butoxybenzene
Materials:
-
4-Bromophenol
-
Isobutylene (condensed) or di-tert-butyl dicarbonate
-
Trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Synthesis of 1-Bromo-4-(tert-butoxy)benzene
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.
-
Introduce isobutylene gas into the reaction mixture or add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-bromo-4-(tert-butoxy)benzene.
Step 2: Bromination to 2,4-Dibromo-1-tert-butoxybenzene
-
Dissolve the purified 1-bromo-4-(tert-butoxy)benzene in a suitable solvent such as acetonitrile or a halogenated solvent.
-
Add N-bromosuccinimide (NBS) in a single portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography to yield pure 2,4-Dibromo-1-tert-butoxybenzene.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the tert-butyl group.
-
Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the protons on the benzene ring. The proton between the two bromine atoms will likely appear as a doublet, the proton adjacent to the tert-butoxy group as a doublet, and the remaining proton as a doublet of doublets.
-
tert-Butyl Group (δ 1.3-1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbons attached to the bromine atoms and the oxygen atom showing characteristic downfield shifts.
-
tert-Butyl Carbons (δ 75-85 ppm for the quaternary carbon and δ 25-35 ppm for the methyl carbons): Two signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): Around 3050-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹
-
C-O stretching (ether): Around 1200-1250 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.[4] The natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, is roughly equal. This will result in a distinctive M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1.
Applications in Drug Discovery and Development
The unique structural features of 2,4-Dibromo-1-tert-butoxybenzene make it a highly valuable intermediate in the synthesis of pharmaceutical compounds. The two bromine atoms provide orthogonal handles for sequential cross-coupling reactions, enabling the introduction of diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.
-
Suzuki-Miyaura Coupling: The bromine atoms can be selectively coupled with boronic acids or their derivatives to form new carbon-carbon bonds.[6] This reaction is widely used to construct biaryl structures, which are prevalent in many biologically active molecules. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoarene with a wide range of primary and secondary amines.[7] This is a critical transformation for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
-
Sonogashira Coupling: The bromine atoms can also participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further elaboration.
The flowchart below illustrates a generalized workflow for the application of 2,4-Dibromo-1-tert-butoxybenzene in a sequential cross-coupling strategy.
Caption: Sequential functionalization workflow.
The tert-butoxy group serves several important roles in these synthetic schemes. Its steric bulk can influence the regioselectivity of the cross-coupling reactions. Furthermore, it acts as a protecting group for the phenolic hydroxyl group, which can be deprotected under acidic conditions to reveal a phenol functionality in the final product. This phenol can then be used for further derivatization or may be a key pharmacophoric feature.
Safety and Handling
While a specific safety data sheet (SDS) for 2,4-Dibromo-1-tert-butoxybenzene is not widely available, it should be handled with the care appropriate for a brominated aromatic compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,4-Dibromo-1-tert-butoxybenzene is a highly functionalized and versatile building block with significant potential in the fields of drug discovery and materials science. Its capacity for selective, sequential functionalization through a variety of cross-coupling reactions provides a powerful platform for the synthesis of complex and novel molecular structures. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, expected characterization data, and key applications to empower researchers in their synthetic endeavors.
References
-
PubChem. 2,4-Dibromo-6-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]
-
Zheng, Y., et al. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2618. Available at: [Link]
-
Choi, T., et al. (2011). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2683. Available at: [Link]
-
PubChem. 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
-
Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(6), 515-516. Available at: [Link]
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available at: [Link]
- Google Patents. Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. CN105801390A.
- Google Patents. Method for producing tertiary-butoxybenzene derivative. JP4432172B2.
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
Sources
- 1. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]

